4-Iodo-2-nitrobenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

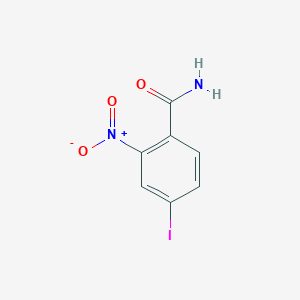

4-Iodo-2-nitrobenzamide is an organic compound with the molecular formula C7H5IN2O3 It is characterized by the presence of an iodine atom and a nitro group attached to a benzamide core

作用机制

Pharmacokinetics

It is known that the acid-amide group in 4-iodo-2-nitrobenzamide enhances rapid cellular penetration

Result of Action

The result of this compound’s action is the selective tumoricidal effect in cancer cells . The compound is reduced to a non-toxic amine in non-malignant cells, while in malignant cells, the deficiency in hydride transfer leads to the lethal synthesis of 4-iodo-3-nitrosobenzamide . This selective toxicity is due to the differences in the cellular reducing systems between non-malignant and malignant cells .

Action Environment

The action of this compound is influenced by the cellular environment. The compound’s activation critically depends on the cellular reducing system, which is specific to cancer cells . Therefore, the efficacy and stability of this compound are likely to be influenced by factors that affect this cellular reducing system.

生化分析

Biochemical Properties

The role of 4-Iodo-2-nitrobenzamide in biochemical reactions is quite significant. It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context. For instance, it has been shown that the activation of the prodrug this compound critically depends on the cellular reducing system specific to cancer cells .

Cellular Effects

This compound has been shown to have profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several steps . It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins . The compound’s localization or accumulation can be influenced by these interactions .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 4-Iodo-2-nitrobenzamide typically involves the reaction of 4-iodo-3-nitrobenzoic acid with thionyl chloride in dimethylformamide (DMF) to form the corresponding acid chloride. This intermediate is then reacted with ammonium hydroxide to yield this compound . The reaction conditions include maintaining a controlled temperature and using appropriate solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the compound’s consistency and purity. The use of automated reactors and advanced purification techniques, such as recrystallization, are common in industrial settings.

化学反应分析

Types of Reactions: 4-Iodo-2-nitrobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly employed.

Oxidation: Strong oxidizing agents like potassium permanganate can be used.

Major Products Formed:

Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

Reduction: The major product is 4-amino-2-iodobenzamide.

Oxidation: Products vary based on the oxidizing agent and conditions.

科学研究应用

4-Iodo-2-nitrobenzamide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

相似化合物的比较

4-Iodo-3-nitrobenzamide: Similar structure but different positioning of the nitro group.

4-Iodo-2-aminobenzamide: Similar structure with an amino group instead of a nitro group.

4-Bromo-2-nitrobenzamide: Similar structure with a bromine atom instead of iodine.

Uniqueness: 4-Iodo-2-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively target cancer cells through PARP inhibition sets it apart from other similar compounds .

生物活性

4-Iodo-2-nitrobenzamide, also known as Iniparib, is a compound that has garnered significant attention in the field of cancer research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, therapeutic efficacy, and relevant case studies.

This compound (C7H5IN2O3) is characterized by the presence of an iodine atom and a nitro group on the benzene ring, which are critical for its biological activity. The compound can be synthesized through various methods, including reactions involving thionyl chloride and ammonium hydroxide in dimethylformamide (DMF) to yield high-purity products .

The primary mechanism by which this compound exerts its effects is through the inhibition of poly(ADP-ribose) polymerase (PARP). This enzyme plays a crucial role in DNA repair mechanisms. When this compound is metabolized into its active form, 4-iodo-3-nitrosobenzamide, it covalently modifies PARP-1 by oxidizing zinc from its zinc finger domain. This modification inhibits PARP activity, leading to increased tumor cell death, particularly in cells deficient in homologous recombination repair pathways, such as those with BRCA mutations .

Antitumor Activity

Numerous studies have evaluated the antitumor efficacy of this compound:

- Tumor Cell Studies : Research indicates that this compound selectively kills tumor cells by inducing apoptosis through its reduction to the nitroso derivative. The compound demonstrated significant cytotoxicity against various human and animal tumor cell lines with minimal toxicity observed in normal tissues .

- Clinical Trials : Iniparib has been tested in clinical settings, particularly for breast cancer treatment. Phase II trials demonstrated promising results when combined with gemcitabine and carboplatin in patients with platinum-sensitive ovarian cancer . However, some studies have raised concerns about its efficacy compared to other PARP inhibitors like olaparib and veliparib, suggesting that Iniparib may not selectively target HR-deficient cells as initially thought .

Case Studies

A notable case study involved patients with triple-negative breast cancer who were treated with Iniparib alongside standard chemotherapy regimens. The results showed a higher response rate in patients receiving the combination therapy compared to those receiving chemotherapy alone. However, subsequent analyses indicated that while there was initial promise, the long-term benefits were less pronounced than expected.

Comparative Analysis of Efficacy

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Future Directions

Research into this compound continues to evolve. Future studies should focus on:

- Mechanistic Insights : Further elucidating the precise biochemical pathways affected by this compound.

- Combination Therapies : Exploring synergistic effects with other anticancer agents.

- Patient Stratification : Identifying specific patient populations that may benefit most from this treatment.

属性

IUPAC Name |

4-iodo-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O3/c8-4-1-2-5(7(9)11)6(3-4)10(12)13/h1-3H,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRRMIHJGQJADR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)[N+](=O)[O-])C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。